[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate
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Overview
Description
The compound [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate is a complex organic molecule characterized by multiple functional groups, including amino, hydroxyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the aminoethoxy and phosphoryl groups. Common reagents used in these reactions include ethylene oxide, dimethylamine, and various phosphorylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and phosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphoryl group can mimic natural substrates, allowing it to modulate enzyme activity and signaling pathways. Additionally, its amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate: can be compared with similar compounds, such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the aminoethoxy functional group but lacks the complex phosphoryl and polyunsaturated fatty acid moieties.
Adapalene Related Compound E: This compound has a similar structural complexity but differs in its core structure and functional groups.
The uniqueness of This compound lies in its combination of multiple functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C29H48NO7P |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate |
InChI |
InChI=1S/C29H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29(32)37-28(26-31)27-36-38(33,34)35-25-24-30/h3-4,6-7,9-10,12-13,15-16,18-19,28,31H,2,5,8,11,14,17,20-27,30H2,1H3,(H,33,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/t28-/m1/s1 |
InChI Key |
FQPLXQPTXKRVQH-RGSQNDLGSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H](CO)COP(=O)(O)OCCN |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC(CO)COP(=O)(O)OCCN |
physical_description |
Solid |
Origin of Product |
United States |
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